![molecular formula C9H11Cl2NO2 B1492943 (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride CAS No. 1461713-88-1](/img/structure/B1492943.png)
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Overview
Description
“(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride” is a chemical compound with the CAS Number: 1461713-88-1 . It has a molecular weight of 236.1 and is typically in the form of a powder . This compound is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chlorobenzyl glycinate hydrochloride . The InChI code is 1S/C9H10ClNO2.ClH/c10-8-3-1-7 (2-4-8)6-13-9 (12)5-11;/h1-4H,5-6,11H2;1H .Scientific Research Applications
Herbicide Analysis and Environmental Impact : A study highlighted the development of a method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantifying chlorophenoxy acids, a class of compounds related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride. This method is particularly useful for detecting trace levels of such pesticides in ground and drinking water, emphasizing its significance in environmental monitoring and pollution control (Wintersteiger, Goger, & Krautgartner, 1999).
Antimicrobial Agent Synthesis : Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is chemically related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, demonstrated potential antimicrobial applications. These synthesized compounds showed moderate activity against bacterial and fungal strains, indicating their possible use in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition in Industrial Processes : A study on the synthesis and evaluation of α-aminophosphonates, structurally similar to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, revealed their use as corrosion inhibitors for mild steel in hydrochloric acid. This has significant implications for industrial processes like metal pickling, highlighting the compound's role in reducing corrosion-related damages (Gupta et al., 2017).
Soil Decontamination and Environmental Remediation : The removal of 2,4-dichlorophenol, a compound related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, from contaminated soil using a Fenton-like system was studied. This method demonstrated effectiveness in soil remediation, emphasizing the potential of related compounds in environmental cleanup efforts (Zhou et al., 2014).
Electrochemical Degradation in Wastewater Treatment : A study on the electrochemical degradation of chlorophenoxy herbicides, chemically similar to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride, in acidic medium by anodic oxidation using a boron-doped diamond electrode, explored the potential of this method for wastewater treatment. This research is crucial for developing efficient methods to treat water contaminated with such herbicides (Boye et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSWHCGCDSKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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